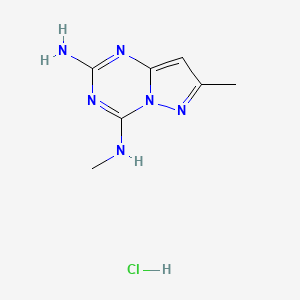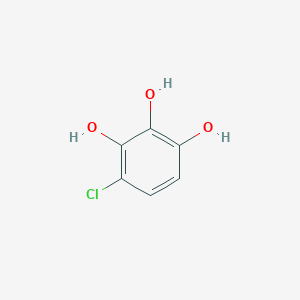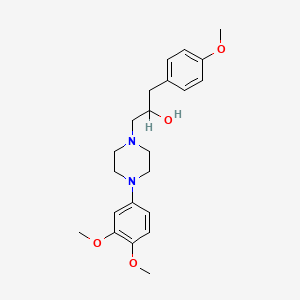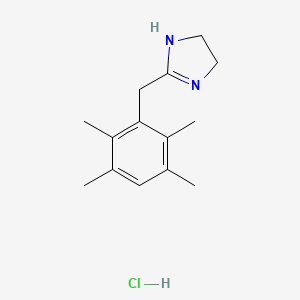
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is a synthetic organic compound. It belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the triazine ring: This step often involves the reaction of the pyrazole intermediate with cyanamide or its derivatives under acidic or basic conditions.
Methylation and amination: The final steps include methylation and amination reactions to introduce the methylamino and amino groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This can be used to alter the functional groups present in the molecule.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 4-Amino-2-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 2,4-Diamino-7-methyl-pyrazolo(1,5-a)-s-triazine
Uniqueness
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is unique due to its specific substitution pattern and the presence of the hydrochloride hemihydrate form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
CAS No. |
71680-67-6 |
|---|---|
Molecular Formula |
C7H11ClN6 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-N,7-dimethylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N6.ClH/c1-4-3-5-10-6(8)11-7(9-2)13(5)12-4;/h3H,1-2H3,(H3,8,9,10,11);1H |
InChI Key |
MPOAPVKETBTGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(N=C2NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

silane](/img/structure/B14454401.png)








![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)


